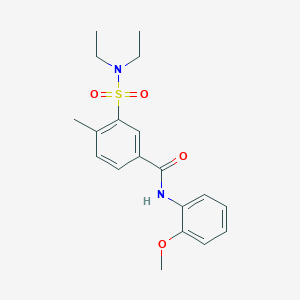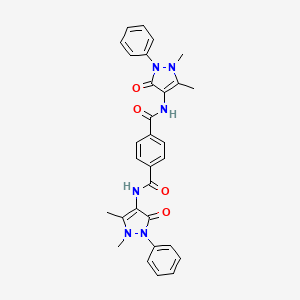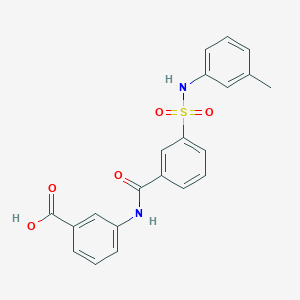![molecular formula C24H30N2O B3561650 [4-[(4-benzylpiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B3561650.png)
[4-[(4-benzylpiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone
Overview
Description
[4-[(4-benzylpiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone is a complex organic compound characterized by its unique structure, which includes a benzylpiperidine moiety linked to a phenyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(4-benzylpiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone typically involves multiple steps, starting with the preparation of the benzylpiperidine intermediate. This intermediate is then reacted with a phenyl-substituted pyrrolidine under specific conditions to form the final product. Common reagents used in these reactions include benzyl chloride, piperidine, and phenylpyrrolidine, with catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and efficiency, with stringent control over reaction conditions such as temperature, pressure, and pH to maximize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-[(4-benzylpiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or piperidine moieties, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific conditions, such as:
Oxidation: Conducted in acidic or basic media, often at elevated temperatures.
Reduction: Performed in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-[(4-benzylpiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound may be used as a ligand in receptor binding studies or as a probe to investigate biochemical pathways. Its interactions with various biological targets can provide insights into cellular processes and disease mechanisms.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development in areas such as neurology or oncology.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity. It may also serve as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of [4-[(4-benzylpiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and triggering downstream effects. For example, it could modulate neurotransmitter release or inhibit enzyme activity, leading to therapeutic effects in various diseases.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine, used in organic synthesis and as a precursor in pharmaceuticals.
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties, used in mouthwashes and disinfectants.
Domiphen bromide: Another quaternary ammonium compound, similar to cetylpyridinium chloride, used for its antimicrobial activity.
Uniqueness
What sets [4-[(4-benzylpiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone apart from these similar compounds is its complex structure, which allows for more specific interactions with biological targets. This specificity can lead to more targeted therapeutic effects and reduced side effects compared to simpler compounds.
Properties
IUPAC Name |
[4-[(4-benzylpiperidin-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O/c27-24(26-14-4-5-15-26)23-10-8-22(9-11-23)19-25-16-12-21(13-17-25)18-20-6-2-1-3-7-20/h1-3,6-11,21H,4-5,12-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXOGODMNWPIHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)CN3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetyl]piperidine-4-carboxamide](/img/structure/B3561576.png)
![1-[2-(4-bromo-N-methylsulfonylanilino)acetyl]piperidine-4-carboxamide](/img/structure/B3561579.png)
![1-[N-(2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B3561586.png)
![1-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]piperidine-4-carboxamide](/img/structure/B3561588.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B3561598.png)

![METHYL 4-[5-({[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOATE](/img/structure/B3561604.png)
![2-{[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3561606.png)
![N-benzyl-3-[(diethylamino)sulfonyl]-4-methylbenzamide](/img/structure/B3561620.png)


![1-{[4'-(Piperidine-1-sulfonyl)-[1,1'-biphenyl]-4-yl]sulfonyl}piperidine](/img/structure/B3561658.png)

![N-(3-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B3561662.png)
